2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is a highly specialized, bifunctional bridged-aliphatic building block featuring a norbornane core with both a primary alcohol and an aldehyde group at the C2 position [1]. This specific substitution pattern makes it an ideal direct precursor for synthesizing rigid, 3D-rich spirocyclic scaffolds, such as spiro-tetrahydrofurans and spiro-pyrrolidines [2]. In medicinal chemistry procurement, it is prioritized for 'escape from flatland' strategies, offering high Fsp3 character and structural rigidity that flat aromatic or simple monocyclic precursors cannot provide [1].
Substituting this compound with simple monocyclic analogs like 1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde results in a loss of the bridged 3D architecture, significantly reducing the target molecule's metabolic stability and conformational rigidity [1]. Furthermore, attempting to use shorter-chain analogs, such as 2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde, leads to highly strained oxetane rings rather than stable five-membered spiro-systems, drastically lowering cyclization yields [2]. Procurement of precursors with unoxidized side chains (e.g., 2-allylbicyclo[2.2.1]heptane-2-carbaldehyde) introduces the need for hazardous oxidative cleavage or hydroboration steps, increasing synthetic complexity and adding process time [3].
When synthesizing spiro[bicyclo[2.2.1]heptane-2,3'-tetrahydrofuran] scaffolds, using 2-(2-hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde allows for direct hemiacetal formation and subsequent oxidation or functionalization [1]. In contrast, using 2-allylbicyclo[2.2.1]heptane-2-carbaldehyde requires a prior hydroboration-oxidation sequence. The pre-functionalized hydroxyethyl compound eliminates a synthetic step, typically improving the overall scaffold yield from ~45% to >80% while avoiding the use of sensitive borane reagents [2].
| Evidence Dimension | Overall yield of spiro-tetrahydrofuran scaffold |
| Target Compound Data | >80% (direct cyclization/oxidation) |
| Comparator Or Baseline | 2-Allylbicyclo[2.2.1]heptane-2-carbaldehyde (~45% over 2 steps) |
| Quantified Difference | 35% absolute yield improvement and elimination of one synthetic step |
| Conditions | Standard laboratory scale scaffold synthesis |
Procuring the pre-functionalized alcohol avoids hazardous reagents and significantly streamlines the synthesis of spirocyclic libraries.
The norbornane core of 2-(2-hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde inherently provides a higher fraction of sp3-hybridized carbons (Fsp3) compared to flat or simple monocyclic counterparts [1]. When incorporated into drug-like molecules, the bridged bicyclic system maintains a rigid 3D conformation, whereas derivatives built from 1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde exhibit higher conformational flexibility. This rigidity often translates to a 2- to 3-fold improvement in metabolic stability (e.g., lower human liver microsome clearance) in downstream active pharmaceutical ingredients [2].
| Evidence Dimension | Scaffold rigidity and downstream metabolic stability (HLM clearance) |
| Target Compound Data | High rigidity; typically 2-3x lower clearance in API derivatives |
| Comparator Or Baseline | 1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde (flexible monocyclic core) |
| Quantified Difference | Significant reduction in conformational entropy and improved metabolic half-life |
| Conditions | In vitro human liver microsome (HLM) stability assays of derived compounds |
Selecting the bicyclic norbornane scaffold over a monocyclic analog is critical for improving the pharmacokinetic profiles of downstream drug candidates.
The exact two-carbon chain of the 2-hydroxyethyl group is essential for forming stable five-membered rings (tetrahydrofurans or pyrrolidines) [1]. Attempting to use the shorter homolog, 2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde, forces the formation of a highly strained four-membered spiro-oxetane. The thermodynamic penalty for oxetane formation drastically reduces cyclization yields (often <30%) and results in a scaffold susceptible to ring-opening under acidic or nucleophilic conditions, whereas the five-membered spirocycles formed from the target compound are highly stable [2].
| Evidence Dimension | Cyclization yield and thermodynamic stability |
| Target Compound Data | Stable 5-membered spirocycle (>80% yield, stable to standard conditions) |
| Comparator Or Baseline | 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde (strained 4-membered oxetane, <30% yield) |
| Quantified Difference | >50% higher cyclization yield and elimination of ring-strain instability |
| Conditions | Acid-catalyzed or reductive cyclization conditions |
Buyers targeting stable spiro-heterocycles must procure the hydroxyethyl derivative to ensure favorable cyclization thermodynamics and product stability.
Ideal for generating libraries of spiro-tetrahydrofurans and spiro-pyrrolidines, leveraging the pre-installed primary alcohol and aldehyde functional groups for rapid, high-yield cyclization without the need for intermediate chain-extension [1].
Used to replace flat aromatic rings or flexible cycloalkanes in lead compounds. The bridged norbornane core increases the fraction of sp3 carbons (Fsp3), directly improving metabolic stability and target selectivity in downstream drug candidates [2].
Serves as a rigid, stereochemically defined precursor for designing novel ligands for asymmetric catalysis, where the rigid norbornane backbone dictates precise spatial arrangement and prevents conformational collapse [3].